Cell Proliferation Inhibition in TMZ-Resistant GBM: 78.6-Fold Superior to Tazemetostat
In head-to-head testing against the TMZ-resistant glioblastoma cell line Pt3R, Ezh2/hsp90-IN-29 (compound 7) demonstrated an anti-proliferative IC50 of 1.015 ± 0.69 μM at 72 hours. In the identical assay system, the FDA-approved EZH2 inhibitor tazemetostat exhibited an IC50 of 79.81 ± 4.91 μM, representing a 78.6-fold difference in potency favoring the dual inhibitor [1]. The study further notes that multiple adducts possessing EZH2-only inhibitory activity—including tazemetostat and compounds 1, 2, 4, 5, 6, 9, and 10—were all unable to exert meaningful cell growth inhibitory effects against Pt3R cells [1].
| Evidence Dimension | Cell proliferation inhibition (72 h) |
|---|---|
| Target Compound Data | 1.015 ± 0.69 μM |
| Comparator Or Baseline | Tazemetostat: 79.81 ± 4.91 μM |
| Quantified Difference | 78.6-fold superior potency |
| Conditions | TMZ-resistant GBM cell line Pt3R; 72 h incubation; MTS assay |
Why This Matters
This quantitative difference validates that procurement of the dual inhibitor is essential for TMZ-resistant GBM research, as single-target EZH2 inhibitors provide negligible activity in this clinically relevant resistance context.
- [1] Sharma S, Wang S, Yang W, et al. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo. Journal of Medicinal Chemistry. 2024;67(4):2963-2985. Table 6. View Source
